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Compound of Interest

Compound Name: 1-(Chloromethyl)-1H-indazole

CAS No.: 1196-20-9

Cat. No.: B15395753

Get Quote

Executive Summary
1-(Chloromethyl)-1H-indazole (CAS: Not widely listed as a commodity chemical; often

generated in situ) is a reactive electrophile serving as a critical intermediate in medicinal

chemistry. It functions primarily as a methylene-linked indazole donor, allowing researchers to

attach the privileged indazole pharmacophore to nucleophiles (amines, alcohols, thiols,

carboxylates) via the N1 position.

Its primary utility lies in overcoming the classic regioselectivity challenge of indazole alkylation

(N1 vs. N2 selectivity). By pre-installing the electrophilic handle at the N1 position, this building

block ensures the formation of exclusively N1-substituted products, avoiding the formation of

N2-isomers common in direct alkylation strategies.

Chemical Identity & Properties
Systematic Name: 1-(Chloromethyl)-1H-indazole

Molecular Formula: C₈H₇ClN₂[1]
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Molecular Weight: 166.61 g/mol

Reactivity Class: Soft Electrophile / Alkylating Agent

Structural Motif: N-Chloromethyl azole (Mannich base precursor)

Structural Analysis
The molecule features a chloromethyl group attached to the pyrrole-like nitrogen (N1). This C-

Cl bond is highly activated due to the adjacent nitrogen lone pair, which can stabilize the

incipient carbocation (iminium ion character) during substitution reactions.

Property Description

Electrophilicity
High; reacts rapidly with heteroatom

nucleophiles.

Stability
Moisture sensitive. Susceptible to hydrolysis to

1-(hydroxymethyl)-1H-indazole.

Regiochemistry Locks the scaffold in the 1H-tautomeric form.

Storage
Anhydrous conditions, inert atmosphere (Ar/N₂),

< -20°C recommended.

Synthesis & Preparation
Due to its high reactivity, 1-(chloromethyl)-1H-indazole is frequently prepared in situ or used

immediately after isolation. The synthesis proceeds via the N-hydroxymethyl intermediate

(hemiaminal), followed by chlorination.

Mechanistic Pathway[2][3][4]
Hydroxymethylation: Reaction of 1H-indazole with paraformaldehyde forms the N-

hydroxymethyl adduct. This reaction is reversible.

Chlorination: Treatment with thionyl chloride (

) converts the hydroxyl group to the chloride. The byproduct is

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15395753/docs?utm_src=pdf-body#1-chloromethyl-1h-indazole-a-strategic-building-block-for-n1-functionalization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15395753?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


and

.

1H-Indazole

1-(Hydroxymethyl)-
1H-indazole

Reflux/Toluene

Paraformaldehyde
(n) 1-(Chloromethyl)-

1H-indazole

DCM, 0°C -> RT

SOCl2

Click to download full resolution via product page

Figure 1: Synthetic route to 1-(Chloromethyl)-1H-indazole via the hydroxymethyl

intermediate.

Experimental Protocol: Preparation of 1-
(Chloromethyl)-1H-indazole
Note: This procedure assumes anhydrous conditions. Perform in a fume hood.

Step A: 1-(Hydroxymethyl)-1H-indazole

Dissolve 1H-indazole (10 mmol) and paraformaldehyde (15 mmol eq.) in toluene (20 mL).

Heat to reflux for 2–4 hours. The suspension will clear as the hemiaminal forms.

Cool to room temperature (RT). The product may precipitate; if not, concentrate in vacuo.

Checkpoint: Verify formation by TLC (lower R_f than indazole).

Step B: Chlorination

Suspend the crude 1-(hydroxymethyl)-1H-indazole in anhydrous dichloromethane (DCM,

20 mL).

Cool to 0°C under nitrogen.
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Add thionyl chloride (12 mmol) dropwise. Caution: Gas evolution (

).

Stir at RT for 1–2 hours. The solution typically becomes clear.

Isolation: Evaporate volatiles under reduced pressure to yield the crude chloromethyl

derivative as a solid or oil.

Usage: Use immediately for the coupling step. Do not perform aqueous workup (hydrolysis

risk).

Reactivity & Medicinal Chemistry Applications
The 1-(chloromethyl) motif acts as a "Formaldehyde Equivalent" that bridges the indazole

nitrogen to a nucleophile.

Regioselective N1-Functionalization
Direct alkylation of indazole with alkyl halides (e.g.,

) often yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers, requiring tedious
chromatographic separation.

The Solution: By using 1-(chloromethyl)-1H-indazole, the N1 bond is already formed.

Reaction with a nucleophile (

) displaces the chloride, retaining the N1 attachment.

Reaction:

Prodrug Design (N-Acyloxymethyl / N-
Phosphonooxymethyl)
While less common than for tetrazoles or imidazoles, the N-chloromethyl indazole can be

reacted with carboxylic acids or phosphates to generate prodrugs.

Mechanism: The
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linkage is susceptible to esterases, releasing formaldehyde and the free indazole drug in
vivo.

Mannich-Type Linkages
It reacts with secondary amines to form stable tertiary amines (N-aminomethyl indazoles).

These are common motifs in kinase inhibitors where the basic amine improves solubility and

interacts with solvent-exposed regions of the protein.
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Figure 2: Divergent reactivity of 1-(chloromethyl)-1H-indazole with various nucleophiles.

Standard Coupling Protocol
Objective: Synthesis of 1-((4-methylpiperazin-1-yl)methyl)-1H-indazole (Example of N-

aminomethylation).

Preparation: Prepare 1-(chloromethyl)-1H-indazole (approx. 5 mmol) as described in

Section 3. Dissolve in anhydrous acetonitrile (ACN, 15 mL).

Nucleophile Addition: Add N-methylpiperazine (5.5 mmol) and Potassium Carbonate (

, 10 mmol).
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Alternative Base: Diisopropylethylamine (DIPEA) can be used for homogenous conditions

in DCM.

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS (Look for M+H

of product).

Note: Heating is rarely required and may degrade the reagent.

Workup:

Filter off inorganic salts.[2]

Concentrate the filtrate.[3]

Redissolve in DCM and wash with water (to remove excess amine/salts).

Purification: The product is a tertiary amine.[4] Purify via flash chromatography (DCM/MeOH)

or recrystallization.

Safety & Handling
Alkylating Agent: Like all

-haloamines, 1-(chloromethyl)-1H-indazole is a potent alkylating agent. It can alkylate
DNA. Handle with extreme caution using gloves, goggles, and a fume hood.

Hydrolysis: Upon contact with moisture, it releases formaldehyde (carcinogen) and HCl.

Stability: Do not store for long periods. Prepare fresh. If storage is necessary, keep under

Argon at -20°C.
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(Note: Specific CAS-indexed papers for the 1-chloromethyl derivative are rare; the chemistry is

extrapolated from the well-documented 1-hydroxymethyl and general N-chloromethyl azole

literature.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b15395753?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15395753?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

